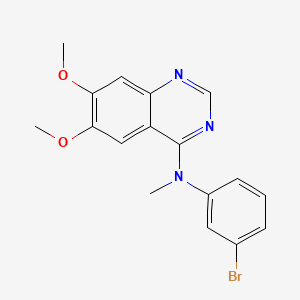

N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine

Übersicht

Beschreibung

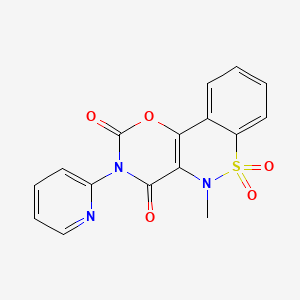

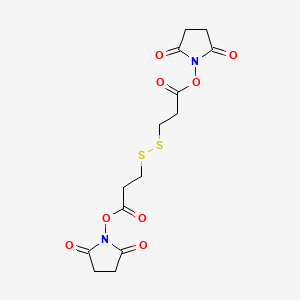

“N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of bromine, methoxy groups, and an amine group in the molecule suggests that it may have interesting chemical properties and potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the quinazoline ring. The bromine atom would be capable of forming halogen bonds, and the amine group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromine and the electron-donating methoxy groups. The amine group could potentially be protonated or alkylated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of bromine would likely increase the molecular weight and density compared to non-brominated analogs.Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine and its derivatives have been extensively studied for their anticancer properties. A particular compound in this category, identified as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was found to be a potent inducer of apoptosis, showing promise as an anticancer agent. This compound demonstrated significant efficacy in inducing cell death in cancer cells and had excellent blood-brain barrier penetration, making it highly efficacious in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Ligand Binding and Structural Modifications

Substituted aminobutyl-benzamides related to the N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine structure have been explored for their binding affinities to σ1 and σ2 receptors. Structural modifications in the amine portion of these compounds significantly affected their binding affinity and selectivity. The study demonstrated that the positioning and structure of the amine portion are crucial for the high binding affinity and selectivity of these ligands (Fan et al., 2011).

Antimicrobial Activity

The antimicrobial properties of N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine derivatives have been a subject of research. Quinazolinones synthesized from related compounds exhibited antimicrobial activities. The study involved the synthesis of various derivatives and their subsequent testing for antimicrobial effectiveness, indicating a potential for these compounds in antimicrobial treatments (Patel et al., 2006).

Antihypoxic Activity

Derivatives of the compound have been synthesized and tested for their antihypoxic activities. The study aimed at identifying new biologically active substances with antihypoxic actions. Several amides derived from the compound showed high antihypoxic effects, marking them as potential candidates for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).

Binding Studies and Biological Activities

Methoxylated tetrahydroisoquinolinium derivatives related to the compound were synthesized and evaluated for their affinity for apamin-sensitive binding sites. These derivatives demonstrated significant affinity, indicating their potential role in biological processes involving these binding sites. The study contributes to understanding the molecular interactions and potential therapeutic applications of these derivatives (Graulich et al., 2006).

Anticonvulsant Properties

A derivative of N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine was found to exhibit anticonvulsant properties. The derivative acted as a noncompetitive AMPA receptor modulator and showed high potency in preventing seizures, comparable to that of talampanel, a clinical anticonvulsant agent (Gitto et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c1-21(12-6-4-5-11(18)7-12)17-13-8-15(22-2)16(23-3)9-14(13)19-10-20-17/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGDOZPSOZFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)Br)C2=NC=NC3=CC(=C(C=C32)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416148 | |

| Record name | EBE-A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine | |

CAS RN |

229476-53-3 | |

| Record name | EBE-A22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B1670966.png)

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)